N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic organic molecule with a complex architecture. Its structure integrates three key moieties:
- A 5-methyl-1,3,4-thiadiazole ring, contributing sulfur-based electron-withdrawing properties.
- A sulfanylacetamide linker bridging the thiadiazole and triazolopyridazine groups, providing conformational flexibility.
Its structural analogs (e.g., pyridin-3-yl variants) have been synthesized and characterized, indicating a focus on optimizing substituent effects for target binding and solubility .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-3-2-11(22-23(12)15)10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSUHTQARJCBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the thiadiazole, triazolopyridazine, or aryl groups. These modifications influence physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogs
Key Findings:
Pyridine Position Matters : The substitution pattern on the pyridine ring (3- vs. 4-position) significantly affects electronic properties. Pyridin-4-yl may offer better hydrogen-bonding geometry compared to pyridin-3-yl, as seen in related kinase inhibitors .
Thiadiazole Alkylation: Ethyl substitution at the thiadiazole 5-position (vs.
Heterocycle Core Modifications : Replacing the triazolopyridazine with a pyrimidoindole (as in ) introduces a planar, aromatic system that may enhance DNA intercalation but reduce kinase selectivity.
Aryl vs. Heteroaryl Substituents : Thiophene (in ) provides electron-rich sulfur atoms that may improve redox activity, whereas pyridinyl groups favor polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
